Brexpiprazole

Descripción general

Descripción

El brexpiprazol, comercializado con el nombre de Rexulti, es un medicamento antipsicótico atípico que se utiliza principalmente para el tratamiento del trastorno depresivo mayor, la esquizofrenia y la agitación asociada a la demencia por enfermedad de Alzheimer . Fue desarrollado por Otsuka Pharmaceutical Co., Ltd. y H. Lundbeck A/S y fue aprobado para uso médico en los Estados Unidos en julio de 2015 . El brexpiprazol es conocido por su alta afinidad por los receptores de serotonina, dopamina y alfa-adrenérgicos, lo que lo convierte en un modulador de la actividad serotonina-dopamina .

Métodos De Preparación

El brexpiprazol se sintetiza mediante un proceso de varios pasos que implica varios intermediarios clave. Una de las rutas de síntesis implica el uso de 1,4-butanodiol como material de partida. El proceso incluye los siguientes pasos :

Diprotección del 1,4-butanodiol: El grupo alcohólico se activa con un grupo tosil.

Reacción de acoplamiento: El 1,4-butanodiol diprotegido se hace reaccionar con 7-hidroxi-2(1H)-quinolinona y piperazina-l-benzo[b]tien-4-il clorhidrato utilizando carbonato de potasio como base.

Formación de la sal de spiro-tosil: La reacción da como resultado la formación de un nuevo intermedio, la sal de spiro-tosil.

Los métodos de producción industrial implican la optimización de estas reacciones para garantizar un alto rendimiento y pureza, utilizando a menudo cromatografía líquida de alta resolución (HPLC) y otras técnicas analíticas para monitorizar el proceso .

3. Análisis de las reacciones químicas

El brexpiprazol experimenta diversas reacciones químicas, incluyendo:

Los reactivos más utilizados en estas reacciones incluyen carbonato de potasio, carbonato de sodio, N,N-dimetilformamida y catalizadores de paladio. Los principales productos que se forman a partir de estas reacciones son intermedios que conducen al compuesto final de brexpiprazol .

4. Aplicaciones en la investigación científica

El brexpiprazol tiene una amplia gama de aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Brexpiprazole undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, sodium carbonate, N,N-dimethylacetamide, and palladium catalysts. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

Brexpiprazole has been established as an effective treatment for schizophrenia. Clinical trials have demonstrated its efficacy in reducing symptoms associated with this mental health disorder.

Clinical Trial Findings

- Efficacy : In a pivotal study, patients treated with this compound showed significant improvement in the Positive and Negative Syndrome Scale (PANSS) Total score compared to placebo over six weeks. The least squares mean difference was statistically significant, indicating robust efficacy against both positive and negative symptoms of schizophrenia .

- Safety Profile : this compound is generally well-tolerated, with a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .

| Study | Sample Size | Treatment Duration | Outcome Measure | Result |

|---|---|---|---|---|

| BEACON Trial | 674 | 6 weeks | PANSS Total Score | Significant reduction vs. placebo |

| Efficacy Study | 524 | Variable | Time to Relapse | Delayed relapse compared to placebo |

Adjunctive Treatment for Major Depressive Disorder

This compound is also utilized as an adjunctive treatment for major depressive disorder, particularly in patients who have not responded adequately to antidepressants alone.

Clinical Evidence

- Combination Therapy : In studies assessing this compound combined with selective serotonin reuptake inhibitors (SSRIs), patients exhibited improved depressive symptoms. The combination led to a higher response rate compared to SSRIs alone .

- Weight Gain Considerations : Moderate weight gain has been noted among patients taking this compound, necessitating monitoring throughout treatment .

| Study | Sample Size | Treatment Group | Response Rate | Weight Change |

|---|---|---|---|---|

| Polaris Trial | 403 | This compound + SSRI | 23.4% vs. 15.7% (placebo) | Moderate increase |

Management of Agitation in Alzheimer’s Dementia

Recent studies have explored the use of this compound for managing agitation in patients with Alzheimer’s dementia.

Key Findings

- Efficacy : A recent trial involving 345 patients demonstrated that this compound significantly reduced agitation as measured by the Cohen-Mansfield Agitation Inventory. The mean change from baseline was significantly greater than that observed in the placebo group .

- Tolerability : this compound was well tolerated, with a low discontinuation rate due to adverse effects, indicating its potential as a safe treatment option for this population .

| Study | Sample Size | Treatment Dosage | Agitation Reduction | Tolerability |

|---|---|---|---|---|

| Alzheimer Study | 345 | 2-3 mg/day | -5.32 points (mean difference) | Low discontinuation |

Potential for Combination Therapies

Research has also investigated the potential of this compound in combination therapies for various conditions, including Chagas disease and refractory epilepsy.

Case Studies

- Chagas Disease : this compound has been evaluated alongside other FDA-approved drugs to enhance therapeutic outcomes against Trypanosoma cruzi infections .

- Refractory Epilepsy : Preliminary studies suggest that combining this compound with traditional antiepileptic drugs may provide synergistic effects, improving seizure control while minimizing neurotoxicity .

Mecanismo De Acción

El brexpiprazol actúa como un modulador de la actividad serotonina-dopamina. Su mecanismo de acción implica una actividad agonista parcial en los receptores de serotonina 5-HT1A y dopamina D2, y una actividad antagonista en los receptores de serotonina 5-HT2A . Esta actividad combinada ayuda a equilibrar los niveles de serotonina y dopamina en el cerebro, lo cual es crucial para sus efectos terapéuticos en el tratamiento de los trastornos psiquiátricos . Además, el brexpiprazol tiene una alta afinidad por los receptores alfa-adrenérgicos, lo que contribuye a su perfil farmacológico general .

Comparación Con Compuestos Similares

El brexpiprazol a menudo se compara con la aripiprazol, otro antipsicótico atípico. Ambos compuestos comparten similitudes en su mecanismo de acción como agonistas parciales de los receptores de dopamina y serotonina. el brexpiprazol tiene varias características únicas :

Actividad intrínseca más baja: El brexpiprazol tiene una actividad intrínseca más baja en los receptores D2 en comparación con la aripiprazol, lo que puede resultar en menos efectos secundarios como la acatisia y los síntomas extrapiramidales.

Mayor afinidad por los receptores de serotonina: El brexpiprazol tiene un efecto antagonista más fuerte en los receptores 5-HT2A y 5-HT1A, lo que puede aumentar su eficacia en el tratamiento de los síntomas depresivos.

Mejor tolerabilidad: Los estudios clínicos sugieren que el brexpiprazol puede tener una mejor tolerabilidad en comparación con la aripiprazol, con una menor incidencia de efectos secundarios.

Otros compuestos similares incluyen risperidona, quetiapina y olanzapina, que también se utilizan para tratar los trastornos psiquiátricos pero difieren en sus perfiles de unión a los receptores y sus perfiles de efectos secundarios.

Actividad Biológica

Brexpiprazole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It acts as a serotonin-dopamine activity modulator (SDAM), exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A receptors. This unique mechanism contributes to its efficacy and safety profile, distinguishing it from other antipsychotics.

This compound's pharmacological profile involves:

- Partial Agonism : At dopamine D2 (0.30 nM) and 5-HT1A (0.12 nM) receptors, which helps modulate dopaminergic activity in various states of dopamine levels.

- Antagonism : At serotonin 5-HT2A (0.47 nM), 5-HT2B (1.9 nM), and 5-HT7 (3.7 nM) receptors, which may reduce the risk of certain side effects associated with traditional antipsychotics.

- Affinity for Adrenergic Receptors : this compound also interacts with α1A, α1B, α1D, and α2C adrenergic receptors, contributing to its overall therapeutic effects .

Pharmacokinetics

This compound has a high oral bioavailability of approximately 95%, with peak plasma concentrations occurring around four hours post-administration. It is metabolized primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to an active metabolite DM-3411, which has similar but less potent effects .

Schizophrenia Treatment

This compound has demonstrated significant efficacy in treating schizophrenia across multiple clinical trials:

- BEACON Trial : In this phase 3 trial involving 1005 patients, this compound showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. The 4 mg dose resulted in a treatment difference of -6.47 (p=0.0022) at week 6 .

- MADRS Scores : In trials assessing depressive symptoms, patients receiving this compound exhibited significant reductions in the Montgomery-Asberg Depression Rating Scale (MADRS) scores compared to placebo, indicating its potential utility in managing depressive symptoms associated with schizophrenia .

Safety Profile

This compound is generally well-tolerated:

- Adverse Events : Common treatment-emergent adverse events include insomnia, headache, and weight gain. Notably, akathisia rates were lower in this compound groups (4.2%-6.5%) compared to placebo (7.1%) .

- Weight Gain : Moderate weight gain was observed, with clinically relevant increases (≥7%) occurring more frequently in those treated with this compound .

Comparative Efficacy Data

| Study | Sample Size | Treatment Groups | Primary Endpoint Improvement | Key Findings |

|---|---|---|---|---|

| BEACON Trial | 1005 | This compound vs Placebo | PANSS Total Score | Significant improvement with 4 mg dose (p=0.0022) |

| Pyxis Trial | 353 | This compound vs Placebo | MADRS Score | Significant reduction in MADRS for this compound |

| Polaris Trial | 627 | This compound vs Placebo | MADRS Score | Significant reduction at higher doses |

Case Study: Efficacy in Acute Schizophrenia

In a randomized controlled trial involving adults with acute schizophrenia, this compound was administered at doses of 1 mg, 2 mg, and 4 mg daily for six weeks. The study found that the higher doses significantly improved PANSS scores compared to placebo, supporting its use as an effective treatment option for acute episodes of schizophrenia .

Case Study: Long-term Maintenance Therapy

Another study evaluated this compound's efficacy as a maintenance therapy over one year. The results indicated that patients stabilized on this compound had a significantly reduced risk of relapse compared to those on placebo (71% reduction), highlighting its potential for long-term management of schizophrenia .

Propiedades

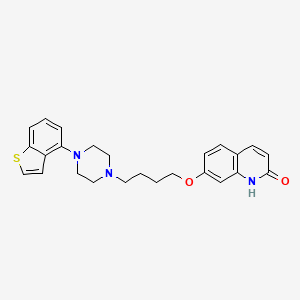

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238527 | |

| Record name | Brexpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors. | |

| Record name | Brexpiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

913611-97-9 | |

| Record name | Brexpiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brexpiprazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brexpiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brexpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BREXPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.